molecular formula C8H5Cl2NO B1423881 4,7-Dichloro-isoindolin-1-one CAS No. 954239-40-8

4,7-Dichloro-isoindolin-1-one

Cat. No. B1423881
M. Wt: 202.03 g/mol
InChI Key: ASMYKHRMDUGONA-UHFFFAOYSA-N
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Description

4,7-Dichloro-isoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO . It has a molecular weight of 202.04 . The compound is a white solid and has been used in various research and development contexts .


Molecular Structure Analysis

The InChI code for 4,7-Dichloro-isoindolin-1-one is 1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) . The compound’s structure has been analyzed in the context of its use as a PI3Kγ inhibitor . Molecular modeling studies have been conducted, combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .


Physical And Chemical Properties Analysis

4,7-Dichloro-isoindolin-1-one is a white solid . It has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO .

Scientific Research Applications

Natural Products and Bioactivity

Isoindolin-1-one frameworks, including derivatives like 4,7-Dichloro-isoindolin-1-one, are found in a variety of naturally occurring compounds with diverse biological activities. These compounds exhibit therapeutic potential for various chronic diseases. The advancement in synthetic methods has significantly contributed to the exploration of 1-isoindolinone chemistry for medicinal applications (Upadhyay et al., 2020).

Synthesis and Chemical Properties

A novel method for the construction of isoindolin-1-one derivatives involves Rh(III)-catalyzed annulation reactions, showcasing the versatility of these compounds in synthetic organic chemistry. This approach utilizes C-F bond cleavage and demonstrates a wide tolerance of functional groups, indicating its utility in creating diverse chemical entities (Wang et al., 2017).

Anti-cancer Activity

Research into 3-methyleneisoindolin-1-ones has revealed their potential in anticancer activity. A library of these compounds was synthesized and evaluated against various human cancer cell lines, with some showing promising inhibitory effects. This highlights the applicability of isoindolin-1-one derivatives in the development of new cancer therapeutics (Mehta et al., 2022).

Green Chemistry and Synthesis

Isoindoline derivatives have been synthesized under solventless conditions, aligning with principles of green chemistry. This approach not only simplifies the synthesis process but also demonstrates the environmental benefits of utilizing isoindolin-1-one scaffolds in chemical synthesis (Andrade-Jorge et al., 2017).

Photophysical Properties

Studies on the photophysical properties of isoindoline derivatives, such as ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores, provide insights into their potential applications in material science and optical technologies. This research sheds light on the electronic structure and behavior of these compounds under various conditions (Kataria et al., 2016).

properties

IUPAC Name

4,7-dichloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMYKHRMDUGONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696056
Record name 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-isoindolin-1-one

CAS RN

954239-40-8
Record name 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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